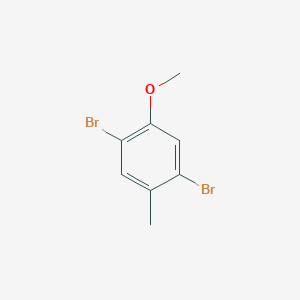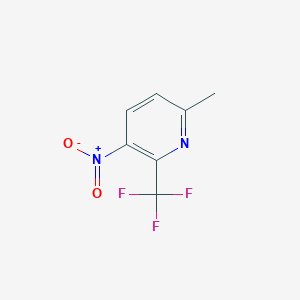
3-(4-Bromobenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-bromobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)piperidine typically involves the reaction of piperidine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromobenzoyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the N-oxide derivative of the piperidine ring.
Aplicaciones Científicas De Investigación
3-(4-Bromobenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the piperidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzoylpiperidine: Similar structure but lacks the 3-position substitution on the piperidine ring.
3-(4-Chlorobenzoyl)piperidine: Similar structure with a chlorine atom instead of a bromine atom.
3-(4-Methylbenzoyl)piperidine: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
3-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other substituents. This can lead to distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14BrNO |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
(4-bromophenyl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2 |
Clave InChI |
YNYIOASGWYJBKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)





![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)



![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)

